Ethyl2-(2-isopropoxypyridin-3-yl)acetate
Description
Ethyl2-(2-isopropoxypyridin-3-yl)acetate is an ester derivative featuring a pyridine core substituted with an isopropoxy group at the 2-position and an ethyl acetate moiety at the 3-position. Its molecular formula is C₁₂H₁₇NO₃, inferred from structural analogs (e.g., ). The compound is synthesized via microwave-assisted methods, which reduce reaction times to 7 minutes at 105°C, yielding 48% .
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
ethyl 2-(2-propan-2-yloxypyridin-3-yl)acetate |
InChI |
InChI=1S/C12H17NO3/c1-4-15-11(14)8-10-6-5-7-13-12(10)16-9(2)3/h5-7,9H,4,8H2,1-3H3 |
InChI Key |
YZGGEXHLSLIGKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N=CC=C1)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(2-isopropoxypyridin-3-yl)acetate typically involves the esterification of 2-(2-isopropoxypyridin-3-yl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(2-isopropoxypyridin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-(2-isopropoxypyridin-3-yl)acetic acid.
Reduction: 2-(2-isopropoxypyridin-3-yl)ethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl2-(2-isopropoxypyridin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism by which Ethyl2-(2-isopropoxypyridin-3-yl)acetate exerts its effects depends on its interaction with specific molecular targets. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, affecting their activity and the pathways they regulate. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s pyridine core distinguishes it from non-aromatic analogs, while substituents dictate reactivity and applications. Key structural analogs include:
Key Observations :
- Electronic Effects: The isopropoxy group in the target compound enhances electron-donating properties compared to chloro () or amino () substituents.
- Steric Hindrance : Bulky substituents (e.g., indole in ) reduce reactivity in nucleophilic reactions compared to pyridine-based esters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
